molecular formula C16H19NO3 B7699372 (2-hydroxy-7-methylquinolin-3-yl)methyl pivalate

(2-hydroxy-7-methylquinolin-3-yl)methyl pivalate

Cat. No. B7699372
M. Wt: 273.33 g/mol
InChI Key: NWVQYYFLOMCTGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including the formation of the quinoline ring, followed by various functionalization reactions . The specific synthesis route would depend on the starting materials and the desired functional groups .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Quinolines, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through a variety of laboratory techniques. Computational methods can also be used to predict these properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions for research on a compound like this could include further studies to better understand its properties, potential applications (e.g., in medicine or materials science), and ways to improve its synthesis .

properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-5-6-11-8-12(14(18)17-13(11)7-10)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVQYYFLOMCTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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